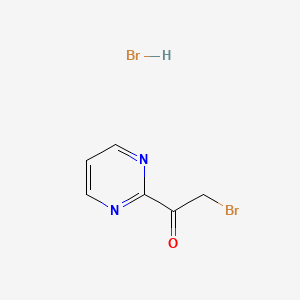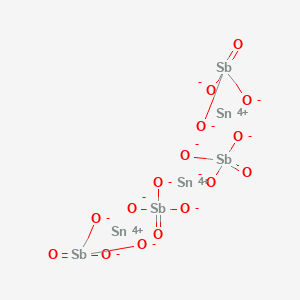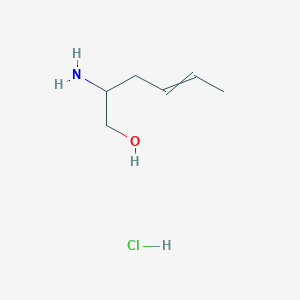![molecular formula C9H10O2S B1379353 2-[4-(Sulfanylmethyl)phenyl]acetic acid CAS No. 1378851-95-6](/img/structure/B1379353.png)
2-[4-(Sulfanylmethyl)phenyl]acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
One significant application is in the synthesis of antimicrobial compounds. For instance, the reaction of certain phenyl butenones with p-sulfamylphenyl hydrazine in acetic acid leads to the production of pyrazole derivatives with antimicrobial properties (Sharshira & Hamada, 2012).
Heterocyclic Compound Synthesis
Another application is in the synthesis of heterocyclic compounds. This involves hydrolytic transformations under specific conditions, leading to the formation of N-arylsulfonyl aminoacetic acids, which are valuable in various chemical syntheses (Rudyakova et al., 2006).
Glycosylation in Oligosaccharides
In oligosaccharide synthesis, a derivative of 2-[4-(Sulfanylmethyl)phenyl]acetic acid is used to facilitate stereoselective glycosylation. This methodology is crucial for the synthesis of biologically important oligosaccharides (Kim et al., 2005).
Synthesis of Anti-Inflammatory Compounds
The acid also finds application in the synthesis of anti-inflammatory hydrazone derivatives. These compounds are synthesized using phenyl acetic acid and have potential as non-steroidal anti-inflammatory drugs (Rathore & Jadon, 2014).
Electrochemical Studies
In electrochemical research, derivatives of this compound are used in studies related to pseudocapacitance performance, which is significant for the development of supercapacitors (Kowsari et al., 2019).
Fluorescence Binding Studies
Furthermore, it is used in the synthesis of p-hydroxycinnamic acid amides for fluorescence binding studies with bovine serum albumin, contributing to the understanding of protein-ligand interactions (Meng et al., 2012).
Wirkmechanismus
Mode of Action
It is used as a reagent in the rapid covalent fluorescence labeling of membrane proteins on live cells via coiled-coil templated acyl transfer . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the properties of the target proteins.
Biochemical Pathways
The compound’s role in the covalent fluorescence labeling of membrane proteins suggests it may influence pathways related to protein function and cellular signaling .
Result of Action
Its use in fluorescence labeling suggests it may alter the properties of target proteins, potentially affecting their function and the cellular processes they are involved in .
Biochemische Analyse
Biochemical Properties
2-[4-(Sulfanylmethyl)phenyl]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reagent in the rapid covalent fluorescence labeling of membrane proteins on live cells via coiled-coil templated acyl transfer . This interaction highlights its utility in studying protein dynamics and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label membrane proteins suggests that it can alter cell signaling pathways by modifying the proteins involved in these pathways . Additionally, changes in gene expression and cellular metabolism may occur as a result of these modifications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound’s role in covalent fluorescence labeling indicates that it forms covalent bonds with target proteins, thereby altering their function and localization . These interactions can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced protein labeling and improved cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to label membrane proteins suggests that it may be preferentially transported to and accumulated in membrane-rich regions of the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For example, the compound’s role in membrane protein labeling indicates that it is localized to the cell membrane, where it can interact with membrane-associated proteins and influence their function.
Eigenschaften
IUPAC Name |
2-[4-(sulfanylmethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-4,12H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOZYMILMGZLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378851-95-6 | |
| Record name | 2-[4-(sulfanylmethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)
![tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1379276.png)

methanone hydrobromide](/img/structure/B1379280.png)

![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)

![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)



![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
